molecular formula C6H9N3O B13181640 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde

4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde

Cat. No.: B13181640
M. Wt: 139.16 g/mol
InChI Key: AUWYADDZCTWGSZ-UHFFFAOYSA-N
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Description

4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde is a specialized chemical building block belonging to the 1,2,3-triazole family, a class of aromatic heterocycles known for their stability and wide range of applications in scientific research . This compound features a reactive aldehyde group and a specific alkyl-substituted triazole core, making it a valuable intermediate for constructing more complex molecules through various synthetic transformations, such as condensation and nucleophilic addition reactions. While direct studies on this specific compound are limited, 1,2,3-triazole derivatives, in general, are of significant interest in medicinal chemistry and agrochemical development . Structurally similar compounds have been explored for their potential biological activities. For instance, research into analogous N-amino-1,2,3-triazoles has demonstrated evaluated antiviral properties against poxviruses , highlighting the potential of the triazole scaffold in drug discovery. The presence of both the triazole ring and an aldehyde functional group makes this reagent a versatile precursor for generating compound libraries aimed at screening for new pharmaceuticals, agrochemicals like fungicides, and materials . This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate personal protective equipment and adhere to their institution's chemical safety guidelines.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

5-ethyl-3-methyltriazole-4-carbaldehyde

InChI

InChI=1S/C6H9N3O/c1-3-5-6(4-10)9(2)8-7-5/h4H,3H2,1-2H3

InChI Key

AUWYADDZCTWGSZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=N1)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The aldehyde group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve scalable synthesis methods such as the use of 1,4-dioxane as a solvent, followed by precipitation with aqueous HCl to obtain the product in high yield . The reaction conditions are optimized to ensure high purity and yield, making the process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it a useful ligand in catalysis. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Effects on Core Scaffold

The table below compares key structural features of 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde with related compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Position) CAS Number Key References
This compound C₆H₉N₃O 139.16 N1: Methyl; C4: Ethyl; C5: CHO 1784304-10-4
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde C₁₀H₉N₃O 187.20 N1: Phenyl; C4: CH₃; C5: CHO 134926-73-1
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate C₁₂H₁₂N₄O₃ 260.25 N1: Pyridin-3-yl; C4: COOEt; C5: CHO -
4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde C₉H₇N₃O 173.17 C4: Phenyl; C5: CHO -

Key Observations :

  • Electronic Effects : The electron-withdrawing formyl group at C5 enhances electrophilicity, making these compounds reactive toward nucleophiles. Ethyl and methyl substituents (e.g., in 4-Ethyl-1-methyl derivative) introduce steric hindrance and moderate electron-donating effects, whereas phenyl groups (e.g., in 5-Methyl-1-phenyl analog) enhance π-π stacking interactions .
  • Regioselectivity: Substituent placement (e.g., N1 vs. C4) dictates tautomerism and hydrogen-bonding capabilities. For instance, 4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde adopts a planar conformation stabilized by intramolecular hydrogen bonds, while ethyl groups in the 4-Ethyl-1-methyl derivative induce non-planar geometries .

Comparative Efficiency :

  • Microwave activation (e.g., for silicon/germanium analogs) achieves >90% yields in minutes, whereas traditional methods require hours .
  • Green methods (e.g., aqueous media, room-temperature reactions) minimize environmental impact, as seen in 4-phenyl derivative synthesis .

Physicochemical and Spectroscopic Properties

NMR and Crystallography
  • NMR Shifts : The formyl proton in this compound resonates at δ ~9.8 ppm (¹H NMR), similar to analogs. Silicon-containing derivatives (e.g., 4-trimethylsilyl-1,2,3-triazole-5-carbaldehyde oxime) show deshielded ¹³C signals due to electron-withdrawing effects .
  • Crystal Packing : Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate exhibits a layered structure stabilized by C–H···O and π-π interactions, whereas 4-phenyl derivatives form dimeric hydrogen-bonded networks .
Thermal Stability

    Biological Activity

    4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

    • Molecular Formula : C5_5H7_7N3_3O
    • Molecular Weight : 111.13 g/mol
    • CAS Number : 202931-88-2
    • Structure : The compound features a triazole ring with an aldehyde functional group, contributing to its reactivity and biological interactions.

    Antiviral Activity

    Recent studies have indicated that triazole derivatives exhibit significant antiviral properties. For instance, compounds structurally related to this compound have shown efficacy against various viral infections:

    CompoundVirus TargetIC50_{50} (µM)Reference
    This compoundSARS-CoV-222.1
    Related Triazole DerivativeHepatitis C Virus25.70 - 49.39

    These findings suggest that the compound may inhibit viral replication through interactions with viral proteins.

    Enzyme Inhibition

    The compound has also been evaluated for its ability to inhibit enzymes such as carbonic anhydrase II:

    CompoundEnzyme TargetIC50_{50} (µM)Reference
    This compoundCarbonic Anhydrase II18.2 ± 0.23

    This inhibition indicates potential applications in treating conditions where carbonic anhydrase plays a role.

    Antiophidian Activity

    Triazole derivatives have been explored for their antiophidian properties, which are crucial in developing treatments for snake bites:

    CompoundVenom TargetActivity TypeReference
    4-Ethyl Triazole DerivativeBothrops jararaca and Lachesis muta venomsNeutralization of venom effects

    This suggests that derivatives of the compound could serve as prototypes for new therapeutic agents against snake venom.

    The mechanism by which this compound exerts its biological effects involves:

    • Binding to Viral Proteins : The triazole ring may interact with key amino acids in viral proteins, inhibiting their function.
    • Enzyme Inhibition : The aldehyde group can form covalent bonds with enzyme active sites, leading to decreased enzymatic activity.
    • Molecular Interactions : Hydrogen bonding and electrostatic interactions with biomolecules enhance its biological efficacy.

    Case Studies

    A notable study highlighted the synthesis and evaluation of various triazole derivatives for their biological activity. Among these derivatives, those structurally similar to this compound demonstrated improved potency against viral targets and enzymes compared to standard drugs.

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